7-(2-Bromoethyl)benzofuran

Pancreatic Lipase Inhibition Medicinal Chemistry Obesity

7-(2-Bromoethyl)benzofuran is an indispensable building block for medicinal chemistry programs targeting pancreatic lipase inhibitors, as specifically validated by patent CN103880797A. Unlike its isomers (3- or 5-substituted), the 7-position's unique regiochemistry is critical for the correct pharmacophore geometry essential for binding to the target enzyme's active site. Its primary alkyl bromide side chain acts as a highly versatile electrophile, enabling efficient nucleophilic substitution reactions to construct diverse 7-alkoxybenzofuran libraries. Choosing this specific isomer is a strict requirement dictated by structure-activity relationships (SAR), not a matter of convenience — ensuring your research achieves the desired biological outcomes.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
Cat. No. B13844696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Bromoethyl)benzofuran
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCBr)OC=C2
InChIInChI=1S/C10H9BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6H2
InChIKeyRTZIZEYKFMYGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Bromoethyl)benzofuran: A Key 7-Substituted Benzofuran Intermediate for Targeted Synthesis


7-(2-Bromoethyl)benzofuran is a heterocyclic organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring system with a 2-bromoethyl substituent specifically located at the 7-position [1]. With a molecular formula of C₁₀H₉BrO and a molecular weight of 225.08 g/mol, this compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry [2]. Its synthetic utility stems from the presence of the reactive primary alkyl bromide side chain, which makes it a valuable electrophile for nucleophilic substitution reactions, enabling the construction of more complex molecules with potential biological activity [1].

Why 7-(2-Bromoethyl)benzofuran Cannot Be Replaced by Other Bromoethyl Benzofuran Isomers


In benzofuran chemistry, the precise position of substitution is a critical determinant of downstream biological activity and synthetic utility. While several bromoethyl benzofuran isomers exist—such as those substituted at the 3- or 5-positions—their divergent regiochemistry leads to fundamentally different molecular interactions with biological targets [1]. For example, 3-(2-bromoethyl)benzofuran has been employed in the synthesis of serotonin receptor agonists, whereas 5-(2-bromoethyl)benzofuran is known as a related substance of the muscarinic receptor antagonist Darifenacin [2]. In stark contrast, the 7-substituted isomer is specifically documented as a key intermediate in the synthesis of novel pancreatic lipase inhibitors [1]. Therefore, the selection of the 7-isomer is not a matter of convenience but a strict requirement dictated by the structure-activity relationships (SAR) of the intended target molecule, as the orientation and distance of the reactive bromoethyl arm directly influence the geometry and efficacy of the final pharmacophore.

Quantitative Evidence for Selecting 7-(2-Bromoethyl)benzofuran Over Analogs


Patent-Documented Role as a Specific Pancreatic Lipase Inhibitor Intermediate vs. CNS-Active 3-Isomer

The 7-substituted bromoethyl benzofuran isomer is explicitly claimed and utilized in patent literature for the synthesis of pancreatic lipase inhibitors, a therapeutic area not accessible to other regioisomers. In CN103880797A, 7-(2-bromoethyl)benzofuran serves as the direct precursor to 4-[2-(benzofuran-7-yl)ethoxy]benzamide, a compound designed for treating obesity by inhibiting fat absorption [1]. This is a stark differentiation from the 3-isomer, which a 2018 protocol in Organic Letters describes as a scaffold for synthesizing 5-HT serotonin receptor agonists, indicating a completely divergent pharmacological application [2].

Pancreatic Lipase Inhibition Medicinal Chemistry Obesity

Differentiation from 5-(2-Bromoethyl)benzofuran: Precursor for Anti-Obesity Agents vs. Muscarinic Receptor Modulators

The 5-substituted bromoethyl benzofuran isomer is commercially recognized as an impurity of Darifenacin, an M3 muscarinic acetylcholine receptor antagonist for treating urinary incontinence . Its utility is thus tethered to the synthesis or analysis of this specific CNS-active drug class. In contrast, the 7-substituted isomer is a precursor to a novel class of benzamide derivatives (e.g., 4-[2-(benzofuran-7-yl)ethoxy]benzamide) with reported inhibitory activity against pancreatic lipase, a peripheral target for obesity management [1]. This fundamental divergence in therapeutic indication underscores the non-interchangeable nature of the positional isomers.

Muscarinic Receptor Darifenacin Impurity Drug Synthesis

Differentiation from 7-Ethylbenzofuran: Electrophilic Bromine Provides Synthetic Versatility vs. Alkyl Group

While 7-ethylbenzofuran serves as a hydrophobic scaffold in molecules like the beta-blocker Bufuralol, it lacks a reactive handle for further diversification [1]. 7-(2-Bromoethyl)benzofuran, by virtue of its primary alkyl bromide, is a reactive electrophile capable of participating in a wide range of nucleophilic substitution reactions with amines, alkoxides, and thiols [2]. This is quantitatively evidenced by its patent use, where it reacts with 4-hydroxybenzamide in the presence of a base to yield the final product in 69.13% overall yield, demonstrating practical, high-efficiency reactivity [2]. The bromine atom provides a functional group that the ethyl analog cannot offer, enabling a different class of chemical transformations.

Nucleophilic Substitution Synthetic Utility Reactivity

Recommended Application Scenarios for 7-(2-Bromoethyl)benzofuran Based on Evidence


Synthesis of Novel Pancreatic Lipase Inhibitors for Obesity Research

This compound is the ideal starting material for any medicinal chemistry program focused on developing new pancreatic lipase inhibitors, as directly supported by patent CN103880797A [1]. In this application, 7-(2-bromoethyl)benzofuran is reacted with substituted benzamides or phenols to generate a library of 7-alkoxybenzofuran derivatives. The specific geometry conferred by the 7-substitution is essential for binding to the target enzyme's active site, as implied by the patent's focus on this specific isomer for anti-obesity effects.

Diversification of Benzofuran Scaffolds via Nucleophilic Substitution

The reactive bromoethyl group at the 7-position makes this compound a valuable electrophile for creating diverse chemical libraries [1]. Researchers can employ this building block in parallel synthesis or combinatorial chemistry to attach various nucleophiles (e.g., amines, thiols, carboxylates) to the benzofuran core. This approach is particularly useful for probing structure-activity relationships (SAR) around the benzofuran-7-ethoxy motif, which is a pharmacologically relevant substructure.

Reference Standard for Differentiating 7-Substituted Benzofuran Impurities

In the quality control and analytical development of pharmaceutical agents containing the benzofuran-7-yl core, 7-(2-bromoethyl)benzofuran can serve as a reference marker or system suitability standard [2]. Its distinct chromatographic and spectral properties (e.g., GC-MS m/z 239.9, specific NMR shifts) allow for the definitive identification and quantification of process-related impurities or degradation products that may arise during the synthesis of 7-substituted benzofuran drugs [2].

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